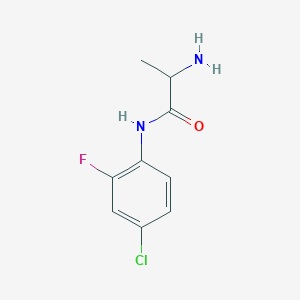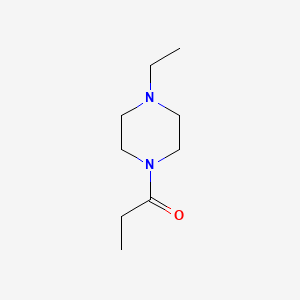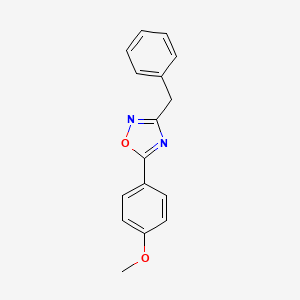
2-amino-N-(4-chloro-2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(4-chloro-2-fluorophenyl)propanamide, also known as CFM-2, is a chemical compound that belongs to the class of NMDA receptor antagonists. It has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
2-amino-N-(4-chloro-2-fluorophenyl)propanamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neurons, which can prevent excitotoxicity and neuronal damage (Liu et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species and lipid peroxidation in the brain, which can prevent oxidative damage (Liu et al., 2019). This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity (Gao et al., 2019).
实验室实验的优点和局限性
2-amino-N-(4-chloro-2-fluorophenyl)propanamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations (Huang et al., 2017).
未来方向
There are several future directions for the research on 2-amino-N-(4-chloro-2-fluorophenyl)propanamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to investigate the long-term effects and potential toxicity of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as an NMDA receptor antagonist makes it a useful tool for studying the role of the NMDA receptor in neurological disorders. While this compound has some limitations, its advantages make it a valuable compound for lab experiments. Future research on this compound is needed to fully understand its potential therapeutic applications and its long-term effects.
合成方法
2-amino-N-(4-chloro-2-fluorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with acryloyl chloride to form 4-chloro-2-fluoro-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with 2-aminoacetamide hydrochloride to produce this compound (Huang et al., 2017).
科学研究应用
2-amino-N-(4-chloro-2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and stroke. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain (Liu et al., 2019). This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease (Gao et al., 2019).
属性
IUPAC Name |
2-amino-N-(4-chloro-2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBINJWMZWXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)

![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)


![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)